Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol

Description

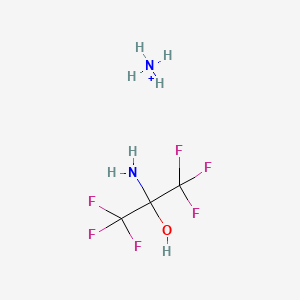

Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol is a salt composed of an azanium cation (NH₄⁺) and a fluorinated alcohol anion. The anion, 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, is structurally derived from 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP), a solvent widely used in organic synthesis and electrochemistry due to its strong electron-withdrawing properties and high polarity . This compound is primarily employed in pharmaceutical and materials science research, as seen in its role as a ligand or intermediate in bioactive molecules (e.g., CNS-penetrant Toxoplasma gondii inhibitors) .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H7F6N2O+ |

|---|---|

Molecular Weight |

201.09 g/mol |

IUPAC Name |

azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol |

InChI |

InChI=1S/C3H3F6NO.H3N/c4-2(5,6)1(10,11)3(7,8)9;/h11H,10H2;1H3/p+1 |

InChI Key |

GTAZURUSXMFQDX-UHFFFAOYSA-O |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(N)O.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

Hexafluoroacetone (HFA) serves as the primary precursor, reacting with ammonia or ammonium salts under hydrogenation conditions. This method is widely employed in industrial settings due to scalability and cost efficiency.

Reaction Scheme :

$$ \text{(CF}3\text{)}2\text{CO} + \text{NH}3 + \text{H}2 \xrightarrow{\text{catalyst}} \text{(CF}3\text{)}2\text{C(OH)NH}_3^+ $$

Catalysts and Solvents

Yield and Purity

Hydrazine-Mediated Reduction

Methodology

2,2-Bis(3-nitro-4-hydroxyphenyl)hexafluoropropane is reduced using hydrazine hydrate in the presence of Pd/C or Pt/C catalysts. This method avoids high-pressure reactors, enhancing operational safety.

Reaction Scheme :

$$ \text{(NO}2\text{C}6\text{H}3\text{OH)}2\text{CF}2 + \text{N}2\text{H}4 \xrightarrow{\text{Pd/C}} \text{(NH}2\text{C}6\text{H}3\text{OH)}2\text{CF}2 $$

Optimized Parameters

Performance Metrics

Ammonium Salt Neutralization in HFIP

Process Description

Hexafluoroacetone is treated with ammonium fluoride in HFIP, leveraging the solvent’s high polarity and hydrogen-bond-donating capacity to stabilize intermediates.

Reaction Scheme :

$$ \text{(CF}3\text{)}2\text{CO} + \text{NH}4\text{F} \xrightarrow{\text{HFIP}} \text{(CF}3\text{)}2\text{C(OH)NH}3^+ $$

Key Advantages

Output Quality

Comparative Analysis of Methods

| Parameter | Catalytic Hydrogenation | Hydrazine Reduction | Ammonium Salt Neutralization |

|---|---|---|---|

| Yield (%) | 89–96 | 85–89 | 95–99 |

| Purity (%) | >98 | >97 | ≥99.9 |

| Reaction Time (h) | 4–20 | 6–12 | 1–3 |

| Catalyst Cost | High (Pd/Pt) | Moderate (Pd/C) | None |

| Scalability | Industrial | Lab-scale | Pilot-scale |

Industrial-Scale Crystallization Techniques

Solvent Selection

Purity Enhancement

Recent Advances (Post-2020)

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

Azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol has been utilized in various scientific research applications due to its high ionizing power and polarity. Below are key areas of application:

Organic Synthesis

- Solvent in Peptide Chemistry : The compound serves as an effective solvent in peptide synthesis due to its ability to solubilize complex biomolecules and facilitate reactions involving peptides.

- Catalyst for Chemical Reactions : It catalyzes various reactions such as epoxidation and Friedel-Crafts reactions. For example:

- Enhances the epoxidation of cyclooctene and 1-octene using hydrogen peroxide.

- Facilitates Friedel-Crafts-type reactions without a Lewis acid catalyst.

Biological Applications

- MRI Contrast Agent : Due to its fluorinated nature, Azanium has been explored as a promising contrast agent in ^19F magnetic resonance imaging (MRI), providing enhanced imaging capabilities in biological studies.

- Neuroprotective Effects : Studies indicate that it may reduce the stability of pathogenic prion proteins in neuroblastoma cell lines, suggesting potential therapeutic applications for neurodegenerative diseases.

Material Science

- Lithographic Materials : Used in the preparation of hexafluoroalcohol-functionalized methacrylate polymers for lithographic applications and nanopatterning.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Plays a crucial role in sample preparation for GC-MS analyses.

Prion Disease Study

In a notable study on prion diseases:

- Treatment with Azanium resulted in a significant reduction in the stability of pathogenic prion proteins (PrP^Sc) within neuroblastoma cells after 24 hours. This indicates potential for therapeutic use in conditions characterized by protein misfolding.

Fluorinated Solvent Applications

Research has shown that Azanium is effective as a solvent for numerous biochemical reactions:

- It enhances solubility and reaction efficiency during peptide synthesis processes.

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Protein Folding | Induces α-helical structure in peptides | |

| Neuroprotection | Reduces protease resistance of prion proteins | |

| Solvent for Reactions | Enhances solubility and reaction efficiency in peptide synthesis |

Mechanism of Action

The mechanism of action of Azanium;2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol involves its high ionizing power and polarity, which facilitate various chemical reactions. It acts as a catalyst in epoxidation reactions and enhances the efficiency of cycloaddition reactions by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Key Research Findings

Reactivity in Synthesis: Azanium;2-amino-HFIP derivatives are synthesized via Suzuki coupling, enabling access to complex heterocycles (e.g., pyrazolo[3,4-d]pyrimidines) with CNS-penetrant properties .

Environmental and Safety Considerations: HFIP’s high GWP limits its industrial use, whereas Azanium;2-amino-HFIP’s environmental impact remains unstudied . Safety protocols for HFIP (e.g., argon-atmosphere storage) likely apply to its amino derivative due to similar volatility and reactivity .

Biological Activity

Introduction

Azanium; 2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol, also known as 2-amino-hexafluoroisopropanol (CAS Number: 31253-34-6), is a fluorinated compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of Azanium is with a molecular weight of 183.05 g/mol. It contains functional groups including amine, hydroxyl, and multiple fluorine atoms, contributing to its distinctive reactivity and solubility characteristics.

Mechanisms of Biological Activity

- Protein Interaction : Azanium has been shown to induce conformational changes in proteins. For instance, it acts as an α-helix inducer in peptide structures, which can influence protein folding and aggregation processes .

- Neuroprotective Effects : Research indicates that Azanium may reduce the protease resistance of abnormal prion proteins in neuroblastoma cell lines. This suggests potential applications in treating prion diseases by promoting the degradation of misfolded proteins .

- Solvent Properties : The compound is an effective solvent for various biochemical reactions, enhancing the solubility of peptides and facilitating reactions involving complex biomolecules .

Table 1: Summary of Biological Activities

Case Studies

-

Prion Disease Study :

- In a study examining the effects of Azanium on prion diseases, it was observed that treatment with the compound led to a significant reduction in the stability of the pathogenic prion protein (PrP^Sc) in neuroblastoma cells after 24 hours. This suggests a potential therapeutic role for Azanium in neurodegenerative diseases characterized by protein misfolding .

- Fluorinated Solvent Applications :

Q & A

Q. What safety protocols are critical for handling 1,1,1,3,3,3-hexafluoropropan-2-ol (HFIP) in laboratory settings?

HFIP is classified as a corrosive and toxic substance (UN 1760, Class 8/6.1) requiring strict safety measures . Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and eye protection to prevent skin/eye contact (H314 hazard) .

- Ventilation: Use fume hoods or ensure adequate airflow to avoid inhalation (H332 hazard) .

- Storage: Store in cool, dark conditions (<15°C) in chemically resistant containers .

- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of via approved waste facilities .

Q. How can researchers assess the purity of HFIP for experimental reproducibility?

Purity verification methods include:

- Gas Chromatography (GC): Minimum 99.0% purity threshold, as per commercial standards .

- NMR Spectroscopy: Confirm structural integrity by matching peak patterns to reference spectra .

- Refractive Index and Density: Cross-check against literature values (e.g., 1.62 g/cm³ at 20°C; refractive index 1.28) .

Q. What are the key physicochemical properties of HFIP relevant to its use as a solvent?

- Boiling Point: 58–59°C, enabling low-temperature reactions .

- Solubility: Miscible with water, ether, and acetone, but immiscible with hydrocarbons, making it ideal for phase-separation workflows .

- Acidity: Strong hydrogen-bond donor (HBD) capacity due to its hydroxyl group, which stabilizes cationic intermediates .

Q. What synthetic routes are available for producing HFIP?

HFIP is synthesized via:

- Hexafluoroacetone Reduction: Catalytic hydrogenation of hexafluoroacetone yields HFIP .

- Quality Control: Post-synthesis purification via fractional distillation ensures removal of residual fluorinated byproducts .

Advanced Research Questions

Q. How does HFIP’s solvent polarity influence reaction mechanisms in organic synthesis?

HFIP’s high polarity and low nucleophilicity stabilize carbocation intermediates, enabling unique reaction pathways:

- Cationic Cyclization: In cyclohexanone synthesis, HFIP promotes biomimetic polyenyne cyclization via tetrafluoroboric acid activation .

- Radical Stabilization: Stabilizes radical cations in photoredox catalysis, extending their lifetimes for selective coupling reactions .

- Computational Modeling: Solvent interaction energies (e.g., with trifluorobutynones) can be modeled using DFT to predict reaction outcomes .

Q. What environmental considerations arise from HFIP’s use in large-scale applications?

HFIP has a global warming potential (GWP100) ~200× higher than CO₂, limiting its suitability for industrial-scale processes . Mitigation strategies include:

Q. How can HFIP’s role in stabilizing reactive intermediates be optimized for asymmetric catalysis?

- Reaction Design: Use HFIP in tandem with chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce stereocontrol .

- Kinetic Studies: Monitor intermediate stability via in-situ NMR or mass spectrometry to adjust solvent ratios .

- Temperature Control: Reactions at –20°C enhance selectivity by slowing decomposition pathways .

Q. What regulatory frameworks govern HFIP’s disposal and environmental release?

- EU REACH: Requires risk assessments for PBT/vPvB (persistent, bioaccumulative, toxic) properties; HFIP is currently exempt but must be disposed of as hazardous waste .

- OSHA Standards: Adhere to airborne exposure limits (TLV-TWA 0.1 ppm) and use closed-system handling .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.